molecular formula C16H34S2 B1596647 3-[(2-Ethylhexyldisulfanyl)methyl]heptane CAS No. 79392-44-2

3-[(2-Ethylhexyldisulfanyl)methyl]heptane

Cat. No. B1596647
CAS RN: 79392-44-2
M. Wt: 290.6 g/mol
InChI Key: WVMGFFQOSGJMRW-UHFFFAOYSA-N
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Description

3-[(2-Ethylhexyldisulfanyl)methyl]heptane, also known as EEDH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and materials science. EEDH is a long-chain alkane with a disulfide bond that makes it a unique molecule with interesting properties.

Mechanism Of Action

The mechanism of action of 3-[(2-Ethylhexyldisulfanyl)methyl]heptane is not fully understood, but it is thought to act as a reducing agent due to the presence of the disulfide bond. 3-[(2-Ethylhexyldisulfanyl)methyl]heptane can donate electrons to other molecules and reduce them to a lower oxidation state. This property makes 3-[(2-Ethylhexyldisulfanyl)methyl]heptane a potential antioxidant and reducing agent in various applications.

Biochemical And Physiological Effects

3-[(2-Ethylhexyldisulfanyl)methyl]heptane has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to improve the solubility of hydrophobic proteins and can act as a reducing agent in protein purification. 3-[(2-Ethylhexyldisulfanyl)methyl]heptane has low toxicity and is not harmful to cells at low concentrations.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[(2-Ethylhexyldisulfanyl)methyl]heptane in lab experiments is its low toxicity and good solubility properties. 3-[(2-Ethylhexyldisulfanyl)methyl]heptane can also act as a reducing agent and antioxidant, making it a potential candidate for various applications. However, one limitation of using 3-[(2-Ethylhexyldisulfanyl)methyl]heptane is its high cost and limited availability. The synthesis of 3-[(2-Ethylhexyldisulfanyl)methyl]heptane is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 3-[(2-Ethylhexyldisulfanyl)methyl]heptane. One area of interest is the potential use of 3-[(2-Ethylhexyldisulfanyl)methyl]heptane as a drug delivery system. 3-[(2-Ethylhexyldisulfanyl)methyl]heptane can form stable micelles in aqueous solutions, making it a potential carrier for hydrophobic drugs. Another area of interest is the use of 3-[(2-Ethylhexyldisulfanyl)methyl]heptane as a lubricant additive in industrial applications. 3-[(2-Ethylhexyldisulfanyl)methyl]heptane has good lubrication properties and low toxicity, making it a potential candidate for replacing traditional lubricants. Additionally, further studies on the antioxidant and reducing properties of 3-[(2-Ethylhexyldisulfanyl)methyl]heptane could lead to its use in various medical applications.

Scientific Research Applications

3-[(2-Ethylhexyldisulfanyl)methyl]heptane has been studied for its potential applications in various fields of science. In medicine, 3-[(2-Ethylhexyldisulfanyl)methyl]heptane has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been studied as a potential drug delivery system due to its ability to form stable micelles in aqueous solutions. In biochemistry, 3-[(2-Ethylhexyldisulfanyl)methyl]heptane has been used as a reducing agent in protein purification and has been shown to improve the solubility of hydrophobic proteins. In materials science, 3-[(2-Ethylhexyldisulfanyl)methyl]heptane has been used as a lubricant additive due to its low toxicity and good lubrication properties.

properties

IUPAC Name

3-[(2-ethylhexyldisulfanyl)methyl]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c1-5-9-11-15(7-3)13-17-18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGFFQOSGJMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSSCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289470
Record name NSC61450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethylhexyldisulfanyl)methyl]heptane

CAS RN

79392-44-2
Record name Disulfide, bis(2-ethylhexyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79392-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61450
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079392442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61450
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Record name NSC61450
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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